(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride
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Overview
Description
(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride is a chemical compound with the molecular formula C16H24ClN3O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride typically involves the reaction of 2-ethoxyethylamine with 4-piperidone to form an intermediate, which is then cyclized with o-phenylenediamine to yield the benzimidazole core. The final product is obtained by treating the benzimidazole derivative with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bilastine: A second-generation antihistamine with a similar benzimidazole structure.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar core structure but different functional groups.
Uniqueness
(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H25Cl2N3O |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole;dihydrochloride |
InChI |
InChI=1S/C16H23N3O.2ClH/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13;;/h3-6,13,17H,2,7-12H2,1H3;2*1H |
InChI Key |
CZVNJWNTODDDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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